molecular formula C10H11ClO4 B12895383 2-(Chloromethyl)-5-[(oxolan-2-yl)oxy]-4H-pyran-4-one CAS No. 90376-16-2

2-(Chloromethyl)-5-[(oxolan-2-yl)oxy]-4H-pyran-4-one

Katalognummer: B12895383
CAS-Nummer: 90376-16-2
Molekulargewicht: 230.64 g/mol
InChI-Schlüssel: YHXMOHVCXZYMPB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Chloromethyl)-5-((tetrahydrofuran-2-yl)oxy)-4H-pyran-4-one is an organic compound that features a pyranone ring substituted with a chloromethyl group and a tetrahydrofuran-2-yl-oxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-((tetrahydrofuran-2-yl)oxy)-4H-pyran-4-one typically involves the following steps:

    Formation of the Pyranone Ring: The pyranone ring can be synthesized through an aldol condensation reaction involving appropriate precursors.

    Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions using reagents such as formaldehyde and hydrochloric acid.

    Attachment of the Tetrahydrofuran-2-yl-oxy Group: This step involves the reaction of the pyranone intermediate with tetrahydrofuran-2-ol under suitable conditions to form the desired ether linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Chloromethyl)-5-((tetrahydrofuran-2-yl)oxy)-4H-pyran-4-one can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the pyranone ring and the tetrahydrofuran moiety.

    Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized forms of the pyranone ring or the tetrahydrofuran moiety.

    Hydrolysis Products: The corresponding alcohols and acids.

Wissenschaftliche Forschungsanwendungen

2-(Chloromethyl)-5-((tetrahydrofuran-2-yl)oxy)-4H-pyran-4-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It can be used in studies to understand its interaction with biological molecules and potential therapeutic effects.

Wirkmechanismus

The mechanism of action of 2-(Chloromethyl)-5-((tetrahydrofuran-2-yl)oxy)-4H-pyran-4-one involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The tetrahydrofuran-2-yl-oxy group may enhance the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one: Lacks the tetrahydrofuran-2-yl-oxy group.

    5-((Tetrahydrofuran-2-yl)oxy)-4H-pyran-4-one: Lacks the chloromethyl group.

Eigenschaften

CAS-Nummer

90376-16-2

Molekularformel

C10H11ClO4

Molekulargewicht

230.64 g/mol

IUPAC-Name

2-(chloromethyl)-5-(oxolan-2-yloxy)pyran-4-one

InChI

InChI=1S/C10H11ClO4/c11-5-7-4-8(12)9(6-14-7)15-10-2-1-3-13-10/h4,6,10H,1-3,5H2

InChI-Schlüssel

YHXMOHVCXZYMPB-UHFFFAOYSA-N

Kanonische SMILES

C1CC(OC1)OC2=COC(=CC2=O)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.